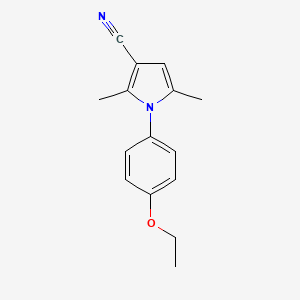
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Übersicht
Beschreibung
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide, commonly known as BTS, is a synthetic sulfonamide compound used in a variety of scientific research applications. BTS is a versatile compound that can be used in a variety of laboratory experiments and can be used to study a wide range of biochemical and physiological processes. BTS has been studied extensively in recent years, and its applications and potentials are still being explored.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications :
- Rádl and Obadalová (2005) demonstrated the modification of the Gewald reaction for synthesizing substituted benzofurans, benzothiophenes, and indoles using benzotriazole derivatives, highlighting its role in chemical synthesis (Rádl & Obadalová, 2005).
- Wang, Liu, and Zhang (2003) reported on the elimination of the benzotriazolyl group from N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides, showing its reactivity and potential in creating new chemical entities (Wang, Liu, & Zhang, 2003).
Crystal Engineering and Host-Guest Chemistry :
- Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, providing insights into hydrogen-bonding supramolecular architectures, which is significant for crystal engineering and host-guest chemistry (Wang et al., 2011).
Molecular Conformation Studies :
- Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, emphasizing the importance of molecular conformation in relation to pharmaceutical and biological activities (Erturk et al., 2016).
Polymer Science and Medical Applications :
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including sulfonamide derivatives, demonstrating applications in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial and Antiproliferative Activities :
- Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, examining their antiproliferative activities against various cell lines, thus contributing to medicinal chemistry research (Mert et al., 2014).
Microbial Degradation of Antibiotics :
- Ricken et al. (2013) studied the microbial degradation of sulfamethoxazole and other sulfonamides, revealing a novel pathway initiated by ipso-hydroxylation. This research is relevant in environmental science, particularly in understanding the fate of antibiotics in the environment (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylbenzotriazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14(2)18(16,17)8-3-4-10-9(7-8)12-13-15(10)6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJTEGCWXAJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)

![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)




![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)


